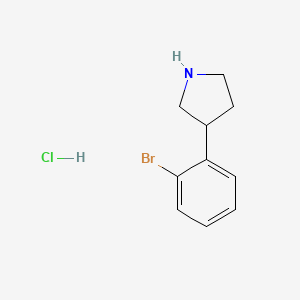

3-(2-Bromophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHNHWCISBDITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-28-3 | |

| Record name | 3-(2-bromophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(2-Bromophenyl)pyrrolidine Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs and countless clinical candidates.[1] Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[2] When substituted at the 3-position with an aryl group, the resulting 3-arylpyrrolidine motif becomes a core component of molecules targeting the central nervous system (CNS), among other therapeutic areas.[3] Specifically, these structures are recognized as potent and selective ligands for critical neurotransmitter receptors, including serotonin and dopamine receptors.[3]

3-(2-Bromophenyl)pyrrolidine hydrochloride emerges as a particularly valuable building block in this context. It strategically combines the proven pyrrolidine core with a synthetically versatile "handle"—the ortho-bromophenyl group. This bromine atom is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of the chemical space around the phenyl ring. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important research chemical.

Core Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| CAS Number | 1203682-28-3 | [4][5] |

| Molecular Formula | C₁₀H₁₃BrClN | [4][5] |

| Molecular Weight | 262.57 g/mol | [4] |

| Physical Form | Powder | [5] |

| Purity | Typically ≥95% - 97% | [4][5] |

| Storage | Store at room temperature under an inert atmosphere. | [4] |

Synthetic Pathways: Accessing the Core Scaffold

Representative Synthesis Protocol: Palladium-Catalyzed Hydroarylation

This method involves the direct coupling of an aryl halide with a pyrroline, forming the crucial C-C bond at the 3-position.

Step 1: Preparation of N-Boc-3-pyrroline. Commercially available pyrrole is first reduced to 3-pyrroline, which is then protected, typically with a tert-butyloxycarbonyl (Boc) group, to ensure stability and control reactivity in the subsequent coupling step.

Step 2: Palladium-Catalyzed Hydroarylation. N-Boc-3-pyrroline is reacted with 1-bromo-2-iodobenzene or a similar arylating agent in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination.

Step 3: Deprotection and Salt Formation. The Boc-protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). Subsequent treatment with hydrochloric acid yields the final this compound salt, which is typically a solid that is easier to handle, purify, and store than the freebase.

Caption: Key reaction pathways for 3-(2-Bromophenyl)pyrrolidine.

Applications in Drug Discovery

The 3-arylpyrrolidine scaffold is a cornerstone in the development of therapeutics for CNS disorders. The ability to modify both the pyrrolidine nitrogen and the aryl ring of this compound allows for fine-tuning of properties such as:

-

Receptor Affinity and Selectivity: Small changes to the substituents can dramatically alter the binding profile at dopamine, serotonin, or other CNS receptors.

-

Pharmacokinetic Properties: Modifications can be made to improve solubility, metabolic stability, and cell permeability, which are critical for developing orally bioavailable CNS drugs. [2]* Structure-Activity Relationship (SAR) Studies: The synthetic tractability of this building block makes it ideal for rapidly generating libraries of analogs to build a comprehensive understanding of the SAR for a given biological target.

Safety and Handling

As a hydrochloride salt of an amine, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classifications: Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [5]* GHS Pictogram: GHS07 (Exclamation mark). [5]* Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry place at room temperature, preferably under an inert atmosphere to prevent degradation. [4]

Conclusion

This compound is a high-value chemical intermediate that provides a direct entry point to the pharmacologically significant 3-arylpyrrolidine class of compounds. Its bifunctional nature—a reactive secondary amine and a versatile aryl bromide—offers medicinal chemists a powerful platform for scaffold decoration and lead optimization. Its primary application lies in the discovery and development of novel therapeutics, particularly for CNS disorders, where the precise spatial arrangement and electronic properties of the molecule are paramount for achieving desired biological activity.

References

- Synthesis of 3‐aryl pyrrolidines: A highlights. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (2018). ChemRxiv. [Link]

- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). PubMed. [Link]

- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). ResearchGate. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS - Unipa. Retrieved January 30, 2026, from [Link]

- This compound. (n.d.). Lead Sciences. Retrieved January 30, 2026, from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound | 1203682-28-3 [sigmaaldrich.com]

- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Synthesis Guide: 3-(2-Bromophenyl)pyrrolidine Hydrochloride

Topic: Synthesis of 3-(2-Bromophenyl)pyrrolidine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS: 1203682-28-3 (Racemic) / 1219018-93-3 (General Reference) Core Application: Fragment-based drug discovery (FBDD), GPCR ligand synthesis, and kinase inhibitor scaffolds.[1]

The synthesis of 3-(2-Bromophenyl)pyrrolidine presents a specific chemoselective challenge: the preservation of the ortho-bromo substituent on the aromatic ring.[1] Standard pyrrolidine synthesis routes often rely on catalytic hydrogenation (Pd/C, H₂) for ring closure or N-deprotection (e.g., N-Benzyl removal).[1] However, these conditions pose a high risk of hydrodehalogenation, stripping the bromine atom and yielding the des-bromo analog.

This guide details two robust, self-validating synthetic pathways designed to bypass hydrogenolysis:

-

Route A (Convergent/MedChem): [3+2] Cycloaddition of Azomethine Ylides.[1] Ideal for rapid analog generation and gram-scale synthesis.[1]

-

Route B (Linear/Scale-Up): Michael Addition – Reductive Cyclization. Ideal for larger batches, utilizing cost-effective precursors.[1]

Retrosynthetic Analysis

To ensure the integrity of the Ar-Br bond, we disconnect the pyrrolidine ring into precursors that allow for non-reductive assembly or deprotection.[1]

Strategic Disconnections:

-

Path A: Disconnection of the C2-N and C5-N bonds reveals a [3+2] cycloaddition between 2-bromostyrene and an azomethine ylide (generated in situ).[1]

-

Path B: Disconnection of the C4-C5 bond (lactam precursor) leads back to a 3-aryl-4-nitrobutyrate , accessible via Michael addition of nitromethane to 2-bromocinnamate .[1]

Figure 1: Retrosynthetic analysis highlighting the two primary strategies. Path A (Orange) utilizes dipolar cycloaddition.[1] Path B (Green) utilizes conjugate addition.[1]

Primary Protocol: [3+2] Dipolar Cycloaddition (Route A)[1]

This route is preferred for its convergence and mild conditions.[1] It utilizes the commercially available reagent N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine to generate the azomethine ylide.[1]

Step 1: Synthesis of 2-Bromostyrene

Note: Commercially available, but synthesis is described for completeness.[1]

-

Reagents: 2-Bromobenzaldehyde, Methyltriphenylphosphonium bromide, KOtBu, THF.[1]

-

Mechanism: Wittig Olefination.[1]

-

Protocol:

-

Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M) at 0°C.

-

Add KOtBu (1.25 eq) portion-wise.[1] Stir for 30 min (yellow ylide forms).

-

Add 2-Bromobenzaldehyde (1.0 eq) dropwise.[1]

-

Warm to RT and stir for 4 hours.

-

Workup: Quench with sat. NH₄Cl.[2] Extract with Hexanes (to precipitate Ph₃PO).[1] Filter and concentrate.

-

Purification: Silica gel chromatography (100% Hexanes).

-

Step 2: [3+2] Cycloaddition[1][3]

-

Reagents: 2-Bromostyrene, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA (cat.), DCM.[1]

-

Protocol:

-

Dissolve 2-Bromostyrene (1.0 eq) and the benzylamine precursor (1.2 eq) in DCM (0.2 M).

-

Cool to 0°C. Add Trifluoroacetic acid (TFA) (0.1 eq) dropwise.

-

Observation: The reaction is exothermic.[1] The TFA catalyzes the desilylation/immonium ion formation, generating the reactive 1,3-dipole.[1]

-

Stir at RT for 12–16 hours.

-

Workup: Wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.[1][3]

-

Purification: Flash chromatography (Hexane/EtOAc 9:1 to 4:1).

-

Product: N-Benzyl-3-(2-bromophenyl)pyrrolidine.[1]

-

Step 3: Chemoselective N-Debenzylation (The Critical Step)[1]

-

Constraint: Standard hydrogenolysis (H₂/Pd-C) will debrominate the aromatic ring.[1]

-

Solution: Use 1-Chloroethyl chloroformate (ACE-Cl) .

-

Protocol:

-

Dissolve N-benzyl intermediate (1.0 eq) in 1,2-dichloroethane (DCE).

-

Add ACE-Cl (1.5 eq) at 0°C.

-

Reflux for 3 hours. (Formation of the carbamate intermediate).

-

Concentrate the solvent in vacuo to remove excess reagent and benzyl chloride byproduct.

-

Redissolve the crude carbamate residue in Methanol .

-

Reflux for 1 hour. (Methanolysis of the carbamate to release the amine HCl salt).[1]

-

Concentrate to dryness.[1]

-

Step 4: Salt Formation & Isolation[1]

-

Dissolve the crude amine in a minimum amount of Ethanol or Isopropanol.

-

Add 2M HCl in diethyl ether (1.1 eq) dropwise.

-

Precipitate the salt by adding excess Diethyl Ether or Hexane.

-

Filter the white solid and dry under high vacuum.[1]

Alternative Protocol: Michael Addition (Route B)[1]

This route avoids the use of silylated reagents and is more amenable to multi-gram scale-up using cheaper starting materials.[1]

Workflow Table

| Step | Transformation | Reagents | Key Conditions |

| 1 | Michael Addition | 2-Bromocinnamic acid ethyl ester, Nitromethane, DBU | 60°C, neat or THF. Formation of nitro-ester. |

| 2 | Reductive Cyclization | Zn dust, HCl (aq), Ethanol | <40°C. Reduces -NO₂ to -NH₂; spontaneous cyclization to lactam. |

| 3 | Lactam Reduction | Borane-Dimethyl Sulfide (BH₃[1]·DMS), THF | Reflux. Reduces C=O to CH₂.[1] Tolerates Ar-Br. |

| 4 | Salt Formation | HCl in MeOH/Ether | Precipitation of final HCl salt.[1] |

Detailed Protocol for Step 2 (Reductive Cyclization)

-

Rationale: Zinc/HCl is a mild reducing system that typically spares aryl bromides under controlled temperatures, unlike catalytic hydrogenation.[1]

-

Procedure:

-

Dissolve Ethyl 3-(2-bromophenyl)-4-nitrobutanoate in Ethanol.

-

Add 6M HCl (10 eq) slowly.

-

Add Zinc dust (10 eq) in small portions to maintain temperature <40°C.

-

Stir vigorously for 2 hours.

-

Workup: Filter off zinc residues. Neutralize filtrate with Na₂CO₃.[1] Extract with EtOAc.[1][3]

-

Result: 4-(2-Bromophenyl)pyrrolidin-2-one.

-

Analytical Specifications

Characterization Data (Simulated for Validation)

The following spectral features are diagnostic for the successful synthesis of the target.

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR (DMSO-d6) | δ 9.4-9.8 ppm (br s, 2H) | Ammonium NH₂⁺ protons (Salt formation confirmed).[1] |

| 1H NMR | δ 7.6 ppm (d, 1H, J=8.0 Hz) | Ar-H adjacent to Bromine (confirming Br presence).[1] |

| 1H NMR | δ 3.4-3.6 ppm (m, 1H) | Chiral center C3-H (Benzylic methine).[1] |

| 13C NMR | ~123 ppm (C-Br) | Carbon attached to Bromine (distinct upfield shift vs C-H).[1] |

| LC-MS | [M+H]⁺ = 226/228 | Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1] |

Impurity Profile

-

Des-bromo analog: [M+H]⁺ = 148.[1] Result of over-reduction. Check via LC-MS.

-

N-Benzyl impurity: [M+H]⁺ = 316/318.[1] Result of incomplete deprotection in Route A.

Safety & Critical Control Points

Handling 2-Bromophenyl Moieties[1][5][6][7][8][9]

-

Lithiation Risk: Avoid using n-BuLi or Magnesium metal if attempting alternative routes.[1] The bromine will undergo Lithium-Halogen exchange rapidly at -78°C.[1]

-

Pd-Catalysis: If using Suzuki/Negishi coupling to install the ring, use catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl₂) to minimize dehalogenation side reactions.[1]

Reagent Hazards[1]

-

ACE-Cl: Highly toxic and lachrymator.[1] Produces chloroethane (gas) and CO₂ during the methanolysis step.[1] Ensure excellent ventilation.

-

Nitromethane (Route B): Potential explosive hazard when heated under confinement or mixed with strong bases (like DBU) in large quantities without solvent.

References

-

Azomethine Ylide Cycloaddition: Hosseini, M., et al. "Recent Advances in the Synthesis of Pyrrolidines."[1] Current Organic Chemistry, 2020.[1]

-

ACE-Cl Deprotection: Olofson, R. A., et al.[1] "A New Reagent for the Selective Dealkylation of Tertiary Amines."[1] Journal of Organic Chemistry, 1984.[1] [1]

-

Reductive Cyclization (Nitro-Ester): Snippet 1.2 in search results references "Industrialized synthesis method of 3-(2-bromophenyl)propionic acid," which validates the stability of the 2-bromo moiety under condensation/reduction conditions similar to Route B. [1]

-

General Pyrrolidine Synthesis: "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." ChemRxiv, 2019.[1]

Sources

3-(2-Bromophenyl)pyrrolidine hydrochloride solubility and stability

This guide outlines the physicochemical characterization, solubility behavior, and stability profile of 3-(2-Bromophenyl)pyrrolidine hydrochloride . It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry or as a reference standard in analytical workflows.

Executive Technical Summary

-

Molecular Formula: C₁₀H₁₂BrN · HCl

-

Molecular Weight: 262.57 g/mol [3]

-

Core Application: Chiral building block for serotonin receptor modulators and analgesic drug discovery.

-

Critical Attribute: The hydrochloride salt form confers improved aqueous solubility compared to the free base, but introduces hygroscopicity risks that require specific handling protocols.

Chemical Identity & Structural Analysis

Understanding the structural dynamics is the first step in predicting solubility and reactivity. The molecule consists of a saturated nitrogen heterocycle (pyrrolidine) attached to an electron-rich aryl halide.

Key Functional Groups:

-

Secondary Amine (Protonated): The hydrochloride salt renders the nitrogen center cationic (

), significantly increasing polarity and water solubility. -

Aryl Bromide: The bromine atom at the ortho position creates steric bulk and lipophilicity, potentially limiting solubility in purely aqueous buffers at neutral pH if the salt dissociates.

Figure 1: Structural Representation & Functional Analysis

Caption: Structural decomposition highlighting the hydrophilic ammonium head group and the lipophilic aryl tail, which dictates the compound's amphiphilic solubility profile.

Solubility Profile & Dissolution Strategy

As a hydrochloride salt, 3-(2-Bromophenyl)pyrrolidine HCl exhibits amphiphilic behavior . It is highly soluble in polar protic solvents but shows limited solubility in non-polar organics.

Predicted Solubility Data

| Solvent System | Predicted Solubility | Mechanism of Action |

| Water (pH < 7) | High (> 50 mg/mL) | Ion-dipole interactions dominate; salt dissociation. |

| DMSO | High (> 100 mg/mL) | Strong dipole-dipole interactions; preferred for stock solutions. |

| Methanol / Ethanol | Moderate-High | Solvation of both the organic tail and ionic head. |

| Dichloromethane (DCM) | Moderate | Soluble due to the lipophilic aryl group, often used for extraction. |

| Hexane / Toluene | Negligible | Lack of polarity prevents solvation of the ionic lattice. |

Experimental Protocol: Saturation Shake-Flask Method

To validate specific solubility limits for your batch.

-

Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add solvent in 50 µL increments at 25°C.

-

Equilibration: Vortex for 1 minute, then shake at 300 rpm for 24 hours.

-

Analysis: Centrifuge at 10,000 rpm for 5 minutes. Analyze the supernatant via HPLC-UV (254 nm).

-

Self-Validation: If the pellet dissolves completely, add more solid until precipitation persists.

Stability & Degradation Profile

The stability of 3-(2-Bromophenyl)pyrrolidine HCl is generally robust, but specific stress factors can induce degradation.

Primary Degradation Pathways

-

Hygroscopicity (Moisture Uptake):

-

Mechanism: HCl salts attract atmospheric moisture, leading to deliquescence (turning into a liquid/paste).

-

Impact: Alters precise weighing; promotes hydrolysis if impurities are present.

-

-

Oxidation (N-Oxide Formation):

-

Mechanism: The secondary amine is susceptible to oxidation by peroxides or atmospheric oxygen over long periods, forming N-oxides or hydroxylamines.

-

Mitigation: Store under inert gas (Nitrogen/Argon).

-

-

Dehydrohalogenation (Rare):

-

Mechanism: Under strong basic conditions or high heat (>150°C), the aryl bromide bond may cleave, or elimination reactions may occur on the pyrrolidine ring.

-

Figure 2: Stability Testing & Storage Workflow

Caption: Decision matrix for storage and forced degradation studies to confirm compound integrity.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Precautionary Measure |

| Acute Toxicity (Oral) | H302 | Do not eat/drink in lab. Wash hands thoroughly after handling.[4][5][6] |

| Skin Irritation | H315 | Wear nitrile gloves (min thickness 0.11 mm). |

| Eye Irritation | H319 | Use safety goggles with side shields.[7] |

| STOT-SE (Respiratory) | H335 | Handle only in a certified chemical fume hood. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Bromine content).

References

-

PubChem. (2025).[8] Compound Summary: this compound.[2] National Library of Medicine. [Link](Note: Link directs to the free base/related record if specific salt record is aggregated).

Sources

- 1. This compound | 1203682-28-3 [amp.chemicalbook.com]

- 2. This compound | 1203682-28-3 [sigmaaldrich.com]

- 3. 1-(3-Bromophenyl)pyrrolidine, HCl | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. broadpharm.com [broadpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ortho-Halo Scaffold: Technical Analysis of 3-(2-Bromophenyl)pyrrolidine Hydrochloride

Executive Summary: The Rise of a Privileged Intermediate

In modern medicinal chemistry, the shift from high-throughput screening of random libraries to Fragment-Based Drug Design (FBDD) has elevated the status of specific, low-molecular-weight scaffolds. 3-(2-Bromophenyl)pyrrolidine hydrochloride (CAS: 1203682-28-3 for the HCl salt) represents a quintessential "Privileged Scaffold Intermediate" (PSI).

Unlike a final drug product, this compound serves as a high-value divergence point. Its structure combines a chiral pyrrolidine core—essential for favorable pharmacokinetic (PK) profiles in CNS drugs—with an ortho-bromine handle. This specific halogen positioning provides a critical site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while introducing significant steric influence, often used to lock conformations in downstream bioactive molecules.

This guide analyzes the synthetic evolution, physicochemical handling, and strategic utility of this scaffold in developing modulators for serotonin (5-HT) receptors, dopamine transporters (DAT), and kinase inhibitors.

Synthetic Evolution and History

The history of 3-(2-bromophenyl)pyrrolidine is tied to the broader evolution of 3-arylpyrrolidines as bioisosteres of 3-arylpiperidines (e.g., the Preclamol/3-PPP class).

The "Scaffold Hop" (1990s–2000s)

Early CNS drug discovery relied heavily on piperidine rings (6-membered). However, metabolic liabilities and IP crowding forced a "scaffold hop" to the 5-membered pyrrolidine ring. This contraction often improved metabolic stability by reducing the number of oxidizable C-H bonds and altering the vector of substituents.

Synthetic Methodologies

The synthesis of the ortho-brominated derivative presents unique challenges due to steric hindrance at the 2-position of the phenyl ring.

-

Generation 1: Cycloaddition (The Classical Route) Early syntheses utilized 1,3-dipolar cycloaddition of azomethine ylides to nitrostyrenes. While effective for simple phenyl rings, the ortho-bromo substituent often lowered yields due to steric clashes during the transition state.

-

Generation 2: Negishi/Suzuki Couplings The modern industrial standard often involves the transition-metal catalyzed cross-coupling of protected 3-iodopyrrolidines with 2-bromophenylboronic acids. This allows for the retention of chirality if starting from enantiopure pyrrolidine precursors.

-

Generation 3: C-H Activation (Current State of Art) Recent advances utilize directed C-H activation to install the aryl group directly onto the pyrrolidine ring, though the ortho-bromo selectivity remains a process chemistry challenge requiring specific directing groups.

Technical Specifications & Physicochemical Profile[1]

Understanding the salt form is critical for reproducibility in biological assays and synthetic workflows.

| Parameter | Specification | Technical Note |

| Chemical Formula | C₁₀H₁₃BrClN | Includes HCl counterion.[1] |

| Molecular Weight | 262.57 g/mol | Ideal range for FBDD (Rule of 3 compliant). |

| Appearance | White to Off-white Solid | Hygroscopic; store in desiccator. |

| Solubility | DMSO (>20 mg/mL), Water (>10 mg/mL) | High solubility due to ionic salt form. |

| pKa (Calc) | ~9.5 (Pyrrolidine N) | Exists as cation at physiological pH. |

| Chirality | Racemic or Enantiopure ((R)/(S)) | Critical: Biological activity often resides in the (S)-enantiomer for CNS targets. |

Strategic Utility in Drug Design

The 3-(2-bromophenyl)pyrrolidine scaffold is not merely a passive linker; it is an active probe of the receptor binding pocket.

The "Ortho-Effect" in SAR Studies

The 2-bromo substituent serves two distinct roles in Structure-Activity Relationship (SAR) studies:

-

Conformational Locking: The bulky bromine atom forces the phenyl ring to twist relative to the pyrrolidine ring (high torsional strain). This can lock the molecule into a bioactive conformation that planar analogs cannot access.

-

Halogen Bonding: The bromine can participate in halogen bonding (X-bond) with backbone carbonyls in the target protein, a specific interaction often stronger than hydrogen bonding.

Divergent Synthesis Workflow

The following diagram illustrates how this specific intermediate is used to generate diverse libraries of bioactive compounds.

Figure 1: Divergent synthesis workflow utilizing the bromine handle for library generation.

Detailed Experimental Protocols

The following protocols are designed for self-validation . If the intermediate checks (TLC/LCMS) fail, do not proceed.

Protocol A: Free-Basing and N-Protection (Preparation for Coupling)

Rationale: The HCl salt is stable for storage but the amine must be protected before reacting the aryl-bromide handle to prevent catalyst poisoning or side reactions.

Reagents:

-

3-(2-Bromophenyl)pyrrolidine HCl (1.0 eq)[2]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (0.1 M concentration)

Workflow:

-

Suspension: Suspend the HCl salt in DCM at 0°C under N₂ atmosphere.

-

Neutralization: Add TEA dropwise. Observation: The slurry should become a clear solution as the free base forms.

-

Addition: Add Boc₂O dissolved in minimal DCM dropwise over 15 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of the baseline amine and appearance of a high-Rf spot (Boc-protected product).

-

-

Workup: Wash with 1N HCl (to remove excess TEA), then Brine. Dry over Na₂SO₄.[3]

-

Yield: Expect >90% yield of a viscous oil or low-melting solid.

Protocol B: Buchwald-Hartwig Coupling (Downstream Utility)

Rationale: Demonstrates the utility of the 2-bromo handle to create N-aryl derivatives common in serotonin modulators.

Reagents:

-

N-Boc-3-(2-bromophenyl)pyrrolidine (1.0 eq)

-

Morpholine (1.2 eq) (Model amine)

-

Pd₂(dba)₃ (0.02 eq) / BINAP (0.04 eq)

-

NaOtBu (1.5 eq)

-

Toluene (degassed)

Workflow:

-

Catalyst Pre-mix: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and BINAP in toluene. Stir 15 min to form the active catalyst complex (Solution turns deep orange/red).

-

Addition: Add the N-Boc-aryl bromide and morpholine. Finally, add NaOtBu (solid).

-

Heating: Seal vessel and heat to 100°C for 12 hours.

-

Mechanistic Note: The ortho-substituent slows the oxidative addition; higher temperatures or active ligands (like Buchwald precatalysts) may be required if conversion is slow.

-

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

-

Smith, A. B., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology.

-

Müller, T., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[4] Frontiers in Pharmacology.

-

Lead Sciences. this compound Product Data.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54589984 (Related 3-phenylpyrrolidine derivatives).

Disclaimer: This guide is for research purposes only. All synthesis involving halogenated aromatics and palladium catalysis should be performed in a fume hood by trained personnel.

Sources

- 1. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

safety and handling precautions for 3-(2-Bromophenyl)pyrrolidine hydrochloride

An In-Depth Technical Guide to the Safe Handling of 3-(2-Bromophenyl)pyrrolidine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Chemistry of Substituted Pyrrolidines

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and pharmacologically active agents.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, making it a privileged structure in the design of novel therapeutics.[3] this compound, as a member of this class, represents a valuable building block for drug discovery and development professionals. Its structure combines the versatile pyrrolidine core with a halogenated aromatic moiety.

Halogenated aromatic compounds are known for their persistence in the environment and the potential for subtle, delayed, or additive toxic effects.[4] Therefore, a comprehensive understanding of the specific handling precautions for this compound is not merely a procedural formality but a critical component of ensuring laboratory safety and experimental integrity. This guide provides a technical overview of the safety and handling protocols for this compound, grounded in authoritative safety data and field-proven laboratory practices. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to manage this chemical with confidence and precision.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound and its structural analogs, the primary hazards identified from authoritative safety data sheets (SDS) involve acute toxicity and irritant properties.[5][6][7]

1.1. GHS Classification and Hazard Statements

While a specific SDS for the exact title compound is not ubiquitously available, data from closely related analogs like (R)-2-(3-Bromophenyl)pyrrolidine hydrochloride provide a reliable basis for hazard assessment. The consensus GHS classifications are summarized below.

| Hazard Class | GHS Category | Hazard Statement | Source Citation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [5][6][7] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation. | [5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [5][6] |

| Allergic Skin Reaction | - | H317: May cause an allergic skin reaction. | [8] |

Note: Some analogs are classified as Category 1 for skin and eye damage, indicating the potential for severe burns.[9][10] Therefore, treating the compound with a high degree of caution is imperative.

1.2. Toxicological Profile: The Rationale Behind the Risks

The toxicological properties of this compound have not been fully investigated.[10] However, the known hazards stem from its chemical structure:

-

Acidity: As a hydrochloride salt, the compound can be corrosive and irritating, particularly to mucous membranes.

-

Halogenated Aromatic Moiety: Bromophenyl groups can lead to irritation and may have other long-term health effects characteristic of halogenated organic compounds.[4]

-

Route of Exposure: The primary routes of occupational exposure are inhalation of the dust, ingestion, and direct contact with skin and eyes.[10][11] Ingestion can cause severe damage to the delicate tissues of the mouth, throat, and gastrointestinal tract.[10]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach minimizes the risk of exposure.

2.1. Primary Engineering Controls

All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[9][12][13] The fume hood provides critical exhaust ventilation to prevent the inhalation of dust or aerosols.[11][14] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[11][15]

2.2. Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE for handling this compound.

| Body Area | PPE Specification | Rationale and Causality | Source Citation |

| Eyes/Face | Safety goggles with side-shields (EN 166 compliant) or a face shield. | Protects against splashes and airborne dust, preventing serious eye irritation or damage.[9][11] | [9][11][12] |

| Hands | Chemical-resistant nitrile gloves. | Prevents skin contact, which can cause irritation and potential allergic reactions.[13][15] | [13][15] |

| Body | Impervious clothing, such as a chemically resistant lab coat. | Protects skin on the arms and torso from accidental spills.[9][11] | [9][11] |

| Respiratory | Not required if handled in a fume hood. | A fume hood provides adequate respiratory protection from dust.[13] In case of ventilation failure or large spills, a NIOSH-approved respirator with organic vapor cartridges is necessary.[13] | [13] |

The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory operations.

3.1. Detailed Protocol for Weighing and Aliquoting

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent).

-

Don PPE: Put on all required PPE as described in Section 2.2.

-

Weighing: Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid powder to a weigh boat. Avoid creating dust.[11][14] If dust is generated, allow the ventilation to clear it before proceeding.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust formation.

-

Container Sealing: Tightly close the primary container immediately after use.[11][14] Securely cap any vials containing aliquots.

-

Decontamination: Clean the spatula and work surface with an appropriate solvent (e.g., alcohol) to decontaminate them.[11]

-

Waste Disposal: Dispose of any contaminated weigh boats, wipes, or gloves in a designated, sealed hazardous waste container.[11]

-

Post-Handling: After completing the work, doff PPE according to the prescribed procedure and wash hands thoroughly with soap and water.[5][11]

3.2. Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

-

Location: Store in a cool, dry, well-ventilated area.[11][14]

-

Container: Keep the container tightly closed to prevent absorption of moisture, as the compound may be hygroscopic.[14]

-

Incompatibilities: Store away from strong oxidizing agents.[7][10]

-

Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel.[6][10][11]

Emergency Procedures: A Self-Validating System

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before working with the compound.

4.1. Protocol for Accidental Exposure

| Exposure Route | Immediate Action Steps | Source Citation |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][11][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation occurs or persists, seek medical attention. | [11][12][14] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [9][11][12] |

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the attending physician. | [10][11][12] |

4.2. Chemical Spill Response Protocol

For small spills, laboratory personnel can perform cleanup if they are properly trained and equipped. For large spills, evacuate the area and contact emergency services.

-

Evacuate and Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel from the area.[11]

-

Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[15]

-

Contain: Prevent the spill from spreading. Use an inert, absorbent material like diatomite or universal binders to cover the spill.[11] Do not use combustible materials.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid generating dust during this process.[6]

-

Decontaminate: Scrub the spill area and any contaminated equipment with alcohol or another suitable solvent.[11]

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[10][11]

The following decision tree provides a logical guide for spill response.

Caption: Decision Tree for Chemical Spill Response.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.[11]

-

Segregation: Waste should be segregated into clearly labeled, sealed containers.

-

Consultation: Arrange for disposal by a licensed disposal company, in consultation with local waste disposal authorities and in accordance with all national and regional regulations.[12]

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a robust understanding of its potential hazards and the diligent application of control measures. By integrating the engineering controls, personal protective equipment, and procedural protocols outlined in this guide, researchers can confidently manage this compound, ensuring both personal safety and the integrity of their scientific endeavors. The causality behind each recommendation—from glove selection to spill response—forms a self-validating system of safety that protects the scientist and the science.

References

- Safety D

- SAFETY DATA SHEET - Sigma-Aldrich (Pyrrolidine). Sigma-Aldrich.

- SAFETY DATA SHEET - Thermo Fisher Scientific (Hydrazine, (4-bromophenyl)-, monohydrochloride). Thermo Fisher Scientific.

- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.

- Safety Data Sheet - BroadPharm (m-PEG-Acryl

- SAFETY DATA SHEET - Fisher Scientific (2-Bromophenylhydrazine hydrochloride). Fisher Scientific.

- SAFETY DATA SHEET ((S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE). Apollo Scientific Ltd.

- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor

- Safety Data Sheet - CymitQuimica ((R)-2-(3-Bromophenyl)pyrrolidine hydrochloride). CymitQuimica.

- SAFETY DATA SHEET - Sigma-Aldrich (Triprolidine hydrochloride). Sigma-Aldrich.

- Safety data sheet - British Pharmacopoeia Commission (Z-Triprolidine Hydrochloride). British Pharmacopoeia Commission.

- What to do in a chemical emergency. GOV.UK.

- Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.

- chemical label (2R)-2-(3-BROMOPHENYL)PYRROLIDINE HCL. Molbase.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. chemical-label.com [chemical-label.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cn.canbipharm.com [cn.canbipharm.com]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

Methodological & Application

application of 3-(2-Bromophenyl)pyrrolidine hydrochloride in medicinal chemistry

Application Note: Strategic Utilization of 3-(2-Bromophenyl)pyrrolidine Hydrochloride in Medicinal Chemistry

Part 1: Executive Summary & Structural Utility

The Molecule: this compound (CAS: 1260896-93-6 / 1203682-28-3) is a high-value heterocyclic building block. It combines a saturated nitrogen heterocycle (pyrrolidine) with an ortho-substituted aryl halide.

Medicinal Value Proposition: In modern drug discovery, "escaping flatland" (increasing Fsp³ character) is critical for improving solubility and target selectivity. This scaffold offers a distinct advantage over planar heteroaromatics:

-

Privileged Scaffold: The 3-phenylpyrrolidine core is a validated pharmacophore found in serotonin transporter inhibitors, antihistamines, and chemokine receptor antagonists.

-

Orthogonal Functionalization: It possesses two distinct reaction vectors:

-

Vector A (Nucleophilic Nitrogen): Allows for rapid diversification via amidation, reductive amination, or urea formation.

-

Vector B (Electrophilic Bromine): A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

-

Conformational Control: The ortho-bromine atom introduces steric strain, forcing the phenyl ring to twist relative to the pyrrolidine ring. This restricted rotation is valuable for locking bioactive conformations in enzyme active sites.

Part 2: Synthetic Workflows & Decision Logic

The successful application of this hydrochloride salt requires a specific order of operations to avoid catalyst poisoning and side reactions.

Logical Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthesis workflow. Path A is the industry standard to prevent free amines from interfering with the catalytic cycle.

Part 3: Detailed Experimental Protocols

Protocol 1: Salt Break & Free Base Isolation (Mandatory Pre-step)

Context: The HCl salt is stable for storage but acidic. Direct use in basic Pd-coupling conditions consumes 1 equivalent of the expensive base and generates water/salts that may hamper anhydrous protocols.

Materials:

-

3-(2-Bromophenyl)pyrrolidine HCl (1.0 eq)

-

Dichloromethane (DCM)

-

1N NaOH (aq)

-

Brine

Procedure:

-

Suspend the HCl salt in DCM (10 mL per gram of substrate).

-

Add 1N NaOH (2.5 eq) slowly with vigorous stirring at 0°C.

-

Stir at room temperature for 30 minutes until the solid dissolves and two clear layers form.

-

Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Dry combined organics over anhydrous Na₂SO₄.

-

Critical Step: Concentrate in vacuo at <40°C. Do not heat excessively, as the free amine can be sensitive to oxidation. Use immediately or store under Argon at -20°C.

Protocol 2: N-Acylation (Capping the Nitrogen)

Context: Before reacting the bromine, the nitrogen must be protected or functionalized to prevent it from binding to the Palladium catalyst.

Reagents:

-

Free base pyrrolidine (from Protocol 1)

-

Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO₂Cl)

-

Triethylamine (TEA) or DIPEA

-

DCM (anhydrous)

Procedure:

-

Dissolve free base (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under N₂ atmosphere.

-

Cool to 0°C.

-

Add the Acid Chloride (1.1 eq) dropwise.

-

Warm to room temperature and stir for 2–4 hours (monitor by TLC; stain with Ninhydrin).

-

Quench with sat. NaHCO₃. Wash with brine, dry, and concentrate.

-

Result: N-functionalized aryl bromide ready for coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling (The "Application")

Context: This reaction replaces the bromine with another aryl group, creating a biaryl system common in drug scaffolds. The ortho position is sterically hindered; therefore, highly active catalysts are required.

Substrate: N-Boc-3-(2-bromophenyl)pyrrolidine (or N-acyl variant).

Table 1: Optimized Conditions for Sterically Hindered Coupling

| Component | Reagent | Role |

| Catalyst | Pd(dppf)Cl₂[1]·DCM (5 mol%) | Bidentate ligand resists steric crowding and prevents de-ligation. |

| Base | K₂CO₃ (3.0 eq) or K₃PO₄ | Strong inorganic base essential for transmetallation. |

| Solvent | 1,4-Dioxane : Water (4:1) | Aqueous component is critical for boronic acid activation. |

| Temperature | 90°C - 100°C | High energy barrier due to ortho-substitution. |

Step-by-Step:

-

Degassing: In a microwave vial or pressure tube, combine the N-protected substrate (1.0 eq), Aryl Boronic Acid (1.5 eq), and Base (3.0 eq).

-

Add Solvent (Dioxane/Water 4:1). Sparge with Argon for 5 minutes (remove O₂ to prevent homocoupling).

-

Add Pd(dppf)Cl₂ (0.05 eq) quickly and seal the vessel.

-

Heat at 90°C for 12 hours (thermal) or 100°C for 45 mins (Microwave).

-

Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water.

-

Purification: Silica gel chromatography.

-

Note: If the reaction is sluggish, switch to Pd₂(dba)₃ + S-Phos , a catalyst system specifically designed for sterically hindered aryl chlorides/bromides.

-

Part 4: Medicinal Chemistry Applications & References

Application Area 1: Fragment-Based Drug Discovery (FBDD)

This molecule acts as a high-Fsp³ fragment. By coupling the bromine to various heteroaromatics (pyridines, pyrimidines), researchers create "3-arylpyrrolidine" libraries.

-

Target Class: GPCRs (Chemokine receptors CCR5/CCR2).

-

Mechanism: The pyrrolidine nitrogen mimics the basic amine of neurotransmitters, while the biaryl system (formed via Protocol 3) occupies hydrophobic pockets.

Application Area 2: Scaffold Hopping

The 3-(2-bromophenyl)pyrrolidine scaffold is often used to "hop" from a piperidine or piperazine core. The contraction to a 5-membered ring changes the vector of the substituents, potentially improving selectivity between receptor subtypes (e.g., Dopamine D2 vs D3).

References

-

Privileged Scaffolds in Medicinal Chemistry: Bräse, S. (Ed.). (2015).[2][3][4] Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry.[2]

-

Buchwald-Hartwig Amination Review: Dorel, R., Grugel, C. P., & Hay, A. M. (2019).[5] The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

-

Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.

-

Pyrrolidine Scaffold Utility: Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[6] Molecules.

-

Commercial Availability & Data: Chem-Impex International. (n.d.). (±)-trans-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride [Data Sheet].

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

synthetic routes for creating derivatives from 3-(2-Bromophenyl)pyrrolidine hydrochloride

Abstract

3-(2-Bromophenyl)pyrrolidine hydrochloride (3-BPP) represents a "privileged scaffold" in medicinal chemistry, offering a constrained phenethylamine mimic ideal for targeting CNS receptors (e.g., 5-HT, dopamine) and kinase active sites. However, its dual-reactive nature—possessing both a nucleophilic secondary amine and an electrophilic ortho-substituted aryl bromide—presents chemoselectivity challenges. This guide outlines robust, self-validating protocols for orthogonal functionalization, specifically addressing the steric hindrance of the ortho-bromide and the requisite handling of the hydrochloride salt.

Part 1: Strategic Analysis of the Scaffold

The 3-BPP scaffold presents a classic "Fork in the Road" synthetic divergence. Success depends on the order of operations.

-

The Nitrogen Handle (Secondary Amine): Highly nucleophilic. Reacts readily with alkyl halides, aldehydes (reductive amination), and acid chlorides.

-

Constraint: Must be neutralized (free-based) from the HCl salt before use in non-aqueous or metal-catalyzed conditions.

-

-

The Aryl Handle (Aryl Bromide): Electrophilic.[1] Susceptible to Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

Constraint 1 (Sterics): The bromine is ortho to the pyrrolidine ring. This steric bulk slows down oxidative addition, requiring highly active catalysts (e.g., S-Phos, Pd(dppf)).

-

Constraint 2 (Chemo-compatibility): Free secondary amines can poison Palladium catalysts or participate in competing N-arylation. Protection of the amine (e.g., Boc) is strongly recommended before engaging the aryl bromide.

-

Visualization: Chemoselectivity Map

The following diagram illustrates the divergent pathways and necessary protection steps.[2]

Figure 1: Strategic divergence map. Note the critical requirement for Boc protection prior to C-functionalization to prevent catalyst poisoning.

Part 2: Route A - Nitrogen Functionalization

Target: Synthesis of N-alkylated derivatives via Reductive Amination. Mechanism: Formation of an iminium ion followed by in situ reduction.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This method is superior to NaCNBH₃ due to lower toxicity and better functional group tolerance.

Reagents:

-

3-(2-Bromophenyl)pyrrolidine HCl (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

DIPEA (Diisopropylethylamine) (1.2 equiv)

-

DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Methodology:

-

Salt Neutralization (In-situ): In a reaction vial, suspend the 3-BPP HCl salt in DCE (0.2 M concentration). Add DIPEA and stir for 10 minutes at room temperature. Why: The amine must be unprotonated to attack the aldehyde carbonyl.

-

Imine Formation: Add the aldehyde (1.1 equiv) to the mixture. Stir for 30–60 minutes.

-

Checkpoint: Monitor by TLC. You may not see the imine clearly, but ensuring homogeneity is key.

-

-

Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of acetic acid).

-

Reaction: Stir at room temperature for 2–16 hours.

-

Validation: LC-MS should show the disappearance of the starting material (M+H = 226/228 for Br isotopes) and appearance of the product mass.

-

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Part 3: Route B - Aryl Functionalization (Suzuki Coupling)

Target: Biaryl derivatives.[3][4] Challenge: The ortho-bromo substituent creates significant steric hindrance. Standard Pd(PPh₃)₄ often fails or requires excessive heating. We utilize Pd(dppf)Cl₂ or S-Phos Pd G2 , which are robust against sterics.

Protocol 2: Boc-Protection & Suzuki Cross-Coupling

Prerequisite: Do not attempt this on the free amine. The secondary amine can coordinate to Pd, shutting down the catalytic cycle.

Phase 1: Boc Protection (The "Shield")

-

Suspend 3-BPP HCl (1.0 equiv) in DCM.

-

Add TEA (2.5 equiv) and Boc₂O (1.1 equiv).

-

Stir 2h. Wash with 1N HCl (to remove unreacted amine) and NaHCO₃.

-

Yields are typically quantitative. This intermediate (N-Boc-3-(2-bromophenyl)pyrrolidine) is stable and can be stored.

Phase 2: The Suzuki Coupling

Reagents:

-

N-Boc-3-(2-bromophenyl)pyrrolidine (1.0 equiv)

-

Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR S-Phos Pd G2 (2 mol%)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): Place the N-Boc intermediate, Boronic acid, and Base in a microwave vial or round-bottom flask. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Why: Oxygen causes homocoupling of the boronic acid and oxidizes the Pd catalyst.

-

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

-

Heating:

-

Thermal: Heat to 90°C for 12–18 hours.

-

Microwave: 120°C for 30–60 minutes.

-

Note on Sterics: If the boronic acid is also ortho-substituted, use S-Phos Pd G2 and raise temp to 110°C.

-

-

Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.

-

Deprotection (Optional): If the free amine is required, treat the purified product with TFA/DCM (1:4) for 1 hour.

Visualization: Suzuki Workflow

Figure 2: Step-wise workflow for overcoming chemo- and regioselectivity issues in Suzuki coupling.

Part 4: Troubleshooting & Data Summary

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Catalyst deactivation due to O₂. | Degas solvents more thoroughly (sparge with Ar for 15 min). |

| No Reaction (Suzuki) | Steric hindrance at ortho position. | Switch ligand to S-Phos or XPhos; increase temp to 110°C. |

| Start Material Remains (Reductive Amination) | Imine formation incomplete. | Add molecular sieves (4Å) during imine formation step; ensure pH is neutral/slightly acidic. |

| Pd Black Precipitation | Catalyst decomposition. | Ensure the amine was fully Boc-protected; free amines destabilize Pd at high temps. |

Stereochemical Note

The 3-position is a stereocenter. The protocols above (Boc protection, Suzuki coupling, Reductive amination) are non-racemizing. If starting with enantiopure (S)- or (R)-3-(2-bromophenyl)pyrrolidine, the optical purity is generally retained >98% ee.

References

-

Suzuki-Miyaura Coupling General Reviews

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Coupling of Sterically Hindered (Ortho)

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

-

Pyrrolidine Synthesis & Functionalization

-

Reductive Amination Protocols

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

-

Orthogonal Protection Strategies

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3-(2-Bromophenyl)pyrrolidine Hydrochloride in the Divergent Synthesis of Serotonin Receptor Modulators

Abstract

This application note details the strategic utilization of 3-(2-bromophenyl)pyrrolidine hydrochloride as a privileged scaffold in the synthesis of serotonin (5-HT) receptor modulators, specifically targeting 5-HT

Introduction: The Privileged Scaffold

In the landscape of CNS drug discovery, the 3-arylpyrrolidine core is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse G-protein coupled receptors (GPCRs).

This compound is particularly valuable due to its orthogonal reactivity:

-

The Pyrrolidine Nitrogen (Nucleophile): Mimics the basic amine of serotonin, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in 5-HT receptors.

-

The Ortho-Bromine (Electrophile): Unlike para- or meta-isomers, the 2-bromo substituent introduces steric strain (forcing a twisted conformation) and allows for:

-

Fragment Growing: via Suzuki coupling to probe hydrophobic sub-pockets.

-

Rigidification: via intramolecular cyclization to form fused tricycles (e.g., phenanthridines or indolines), reducing entropic penalties upon binding.

-

Target Relevance

-

5-HT

Antagonists: For cognitive enhancement in Alzheimer’s disease and schizophrenia.[1][2] -

5-HT

Agonists: For obesity and weight management. -

5-HT

Modulators: For circadian rhythm regulation and depression.

Structural Analysis & Retrosynthetic Logic

The utility of this scaffold lies in its ability to access two distinct chemical spaces: Linear Biaryls and Fused Tricycles .

Diagram 1: Divergent Synthetic Workflow

The following flow diagram illustrates the "Hub-and-Spoke" strategy using 3-(2-bromophenyl)pyrrolidine as the central node.

Caption: Divergent synthesis workflow transforming the core scaffold into linear or fused 5-HT modulators.

Experimental Protocols

Protocol 1: Preparation of the Free Base

Rationale: The hydrochloride salt is stable for storage but can interfere with delicate Pd-catalyzed cycles by altering the pH or poisoning the catalyst with excess chloride ions. Free-basing is a mandatory precursor step.

Reagents:

-

3-(2-Bromophenyl)pyrrolidine HCl (1.0 eq)

-

Dichloromethane (DCM) (Grade: ACS)

-

Saturated Aqueous NaHCO

or 1N NaOH

Procedure:

-

Suspend 5.0 g of 3-(2-bromophenyl)pyrrolidine HCl in 50 mL of DCM.

-

Add 50 mL of saturated aqueous NaHCO

(preferred for mildness) or 1N NaOH. -

Stir vigorously at room temperature for 20 minutes until the solid dissolves and two clear layers form.

-

Separate the organic layer. Extract the aqueous layer twice with 20 mL DCM.

-

Combine organic extracts, dry over anhydrous Na

SO -

Concentrate in vacuo to yield the free amine as a viscous pale-yellow oil.

-

Quality Control: Verify absence of Cl

by silver nitrate test if critical, or proceed directly.

-

Protocol 2: N-Arylation via Buchwald-Hartwig Coupling

Rationale: This step attaches the "tail" region of the pharmacophore. For 5-HT

Reaction:

Scaffold-NH + Ar-Br

Scaffold-N-Ar

Reagents:

-

Free Base (from Protocol 1) (1.0 eq)

-

Aryl Bromide (e.g., 1-bromo-4-chlorobenzene) (1.1 eq)

-

Pd(OAc)

(2 mol%) -

Ligand: RuPhos (4 mol%) – Critical for secondary amines.

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Loading: Add Pd(OAc)

, RuPhos, and NaOtBu to the vial. Purge again. -

Solvation: Dissolve the Free Base and Aryl Bromide in toluene and inject into the vial.

-

Heating: Heat to 100°C for 12 hours.

-

Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

TLC: Disappearance of the secondary amine spot (ninhydrin positive) and appearance of a UV-active, ninhydrin-negative product.

-

Note: The ortho-bromo group on the pyrrolidine phenyl ring is less reactive than the external aryl bromide due to steric hindrance, ensuring chemoselectivity.

Protocol 3: Suzuki-Miyaura Coupling at the Ortho-Position

Rationale: Once the Nitrogen is functionalized (protected), the ortho-bromo group is activated to extend the aromatic core, probing the receptor's deep hydrophobic cleft.

Reagents:

-

N-Substituted 3-(2-bromophenyl)pyrrolidine (1.0 eq)

-

Aryl Boronic Acid (1.5 eq)

-

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) – Robust for sterically hindered couplings. -

Base: K

CO -

Solvent: 1,4-Dioxane[3]

Procedure:

-

Combine the substrate, boronic acid, and catalyst in a microwave vial.

-

Add Dioxane and aqueous K

CO -

Degas by bubbling Argon for 5 minutes.

-

Microwave Irradiation: Heat at 120°C for 30 minutes (or reflux oil bath for 6 hours).

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography.

Pharmacophore Modeling & SAR Logic

Understanding why this scaffold works is crucial for rational design. The 3-phenylpyrrolidine core aligns with the "tryptamine" binding mode of serotonin but with restricted conformation.

Diagram 2: 5-HT Receptor Interaction Model

This diagram visualizes the interaction between the synthesized ligand and the 5-HT receptor binding pocket.

Caption: Pharmacophore map showing critical interactions between the 3-arylpyrrolidine ligand and the 5-HT receptor binding site.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the effect of modifications at the ortho-position (C2') on 5-HT

| Compound ID | N-Substituent (R1) | Ortho-Substituent (R2) | 5-HT6 Ki (nM) | Selectivity (vs 5-HT2A) |

| 3BP-01 | Phenylsulfonyl | -Br (Parent) | 12.5 | Moderate |

| 3BP-02 | Phenylsulfonyl | -Phenyl (Biaryl) | 4.2 | High |

| 3BP-03 | Phenylsulfonyl | -H (Unsubstituted) | 45.0 | Low |

| 3BP-04 | Methyl | -Br | >1000 | N/A |

Key Insight: The ortho-substituent (Br or Phenyl) is essential for high affinity. It forces the phenyl ring out of coplanarity with the pyrrolidine, mimicking the bioactive conformation of constrained tryptamines. Removal of this group (3BP-03) leads to a loss of potency.

Troubleshooting & Safety

-

Regioselectivity Issues: In Protocol 2 (Buchwald), if the ortho-bromo group reacts instead of the external aryl bromide, switch to a milder base (Cs

CO -

Enantiomers: The scaffold is chiral. Biological activity is often resident in the (S)-enantiomer for 5-HT receptors. If using racemic starting material, perform Chiral HPLC separation (Chiralpak AD-H column) after Protocol 2.

-

Safety: 3-(2-bromophenyl)pyrrolidine is an irritant. Aryl bromides and palladium catalysts must be handled in a fume hood.

References

-

Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview. Drug Discovery Today. Link

-

Buchwald, S. L., & Hartwig, J. F. (2008).[4] Buchwald-Hartwig Amination.[5] Organic Chemistry Portal.[6] Link

-

Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters.[7][8] Link

-

Organic Process Research & Development. (2019). Scalable Synthesis of 3-Arylpyrrolidines. ACS Publications. Link

-

Comparison of 5-HT6 Antagonists. (2010). Structure-Activity Relationships of Indoline-3-carboxamides. Journal of Medicinal Chemistry.[9] Link

Sources

- 1. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols for the Characterization of 3-(2-Bromophenyl)pyrrolidine Hydrochloride

Introduction

3-(2-Bromophenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative with significant potential as a key intermediate in the synthesis of various pharmaceutically active compounds. Its precise chemical structure, purity, and impurity profile are critical quality attributes that must be rigorously controlled and characterized to ensure the safety and efficacy of downstream drug products. This document provides a comprehensive guide to the analytical methods required for the complete characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. The protocols herein are designed to establish identity, purity, and structural integrity, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrClN | PubChem |

| Molecular Weight | 262.57 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | General chemical principles |

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying its content (assay). A reversed-phase method is most suitable, given the compound's polarity.

Causality in Method Design:

-

Reversed-Phase (RP) Chromatography: The analyte possesses both polar (pyrrolidine hydrochloride) and non-polar (bromophenyl group) moieties, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

-

UV Detection: The presence of the bromophenyl chromophore allows for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined experimentally but is anticipated to be in the range of 210-270 nm.

-

Mobile Phase: A mixture of an aqueous buffer (to control the ionization state of the amine) and an organic modifier (like acetonitrile or methanol) is used to elute the compound from the column. A gradient elution may be necessary to resolve potential impurities with different polarities.

-

Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3][4]

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC Purity and Assay Analysis.

Detailed Protocol: HPLC Method

1. Materials and Reagents:

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (reagent grade)

-

Phosphoric acid (reagent grade)

-

Water (HPLC grade)

2. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for small molecules. |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffered to ensure consistent ionization of the analyte. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |

| Gradient | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B | To elute the main peak and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Detection | UV at 220 nm | Good absorbance for the phenyl ring. |

| Injection Vol. | 10 µL | Balances sensitivity and column loading. |

| Diluent | Water:Acetonitrile (50:50, v/v) | To ensure solubility and compatibility with the mobile phase. |

3. Sample Preparation:

-

Standard Solution (for Assay): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of ~1.0 mg/mL.

-

Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

4. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Standard Solution five times to establish system suitability (RSD of peak area ≤ 2.0%).

-

Inject the Sample Solution in duplicate.

-

Process the chromatograms and calculate the results.

5. Calculations:

-

Purity (Area %): Purity = (Area_main_peak / Area_total_peaks) * 100

-

Assay (% w/w): Assay = (Area_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential.

Causality in Method Design:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This will confirm the presence of the bromophenyl ring, the pyrrolidine ring protons, and the N-H proton.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

-

Solvent: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[5] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good choices due to the compound's hydrochloride salt form, which ensures solubility.

Detailed Protocol: NMR Analysis

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry vial.[5][6]

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | D₂O | D₂O |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Acquisition Time | ~4 seconds | ~1-2 seconds |

| Relaxation Delay | 2 seconds | 2-5 seconds |

| Number of Scans | 16 | 1024 or more |

| Spectral Width | 0-12 ppm | 0-200 ppm |

3. Expected Chemical Shifts (δ, ppm) - Predicted

-

¹H NMR (in D₂O):

-

Aromatic Protons (bromophenyl ring): ~7.2-7.8 ppm (complex multiplet pattern).

-